molecular formula C12H20O4Sn B1670441 Dibutyltin maleate CAS No. 78-04-6

Dibutyltin maleate

Cat. No.: B1670441
CAS No.: 78-04-6
M. Wt: 347 g/mol
InChI Key: ZBBLRPRYYSJUCZ-GRHBHMESSA-L
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Description

Dibutyltin maleate is a chemical compound belonging to the family of dioxastannepins. . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dibutyltin Maleate has been found to be a successful initiator in the ring-opening polymerization (ROP) of ε-caprolactone This suggests that it interacts with ε-caprolactone in a biochemical reaction to initiate polymerization

Cellular Effects

This compound has been shown to induce adipogenesis in a PPARγ-dependent manner and repress inflammatory genes in 3T3-L1 and RAW 264.7 cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the coordination-insertion mechanism in the ring-opening polymerization of ε-caprolactone . This suggests that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin maleate can be synthesized through the reaction of dibutyltin oxide with maleic anhydride . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the compound is produced by heating dibutyltin oxide with maleic anhydride in the presence of a solvent such as benzene or toluene . The reaction mixture is then purified through recrystallization to obtain the final product.

Comparison with Similar Compounds

  • Dibutyltin diacetate
  • Dibutyltin dilaurate
  • Dibutyltin dichloride

Comparison: Dibutyltin maleate is unique due to its specific structure and reactivity. Unlike other dibutyltin compounds, it has a dioxastannepin ring, which imparts distinct chemical properties . This makes it particularly useful as a heat stabilizer and catalyst in various industrial applications .

Properties

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLRPRYYSJUCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029599
Record name Dibutyltin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

78-04-6, 53507-04-3
Record name Dibutyltin maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutyltin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyltin maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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